3,3'-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione}
Description
3,3'-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} is a bis-thiazolidine-dione derivative featuring a central benzene ring linked via methylene groups to two thiazolidine-2,4-dione moieties. Each thiazolidine-dione unit is substituted at the 5-position with a 2-methylphenylamino group. The compound’s molecular formula is estimated as C₂₈H₂₈N₄O₄S₂, with a molecular weight of approximately 556.7 g/mol.
Properties
Molecular Formula |
C28H26N4O4S2 |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
5-(2-methylanilino)-3-[[4-[[5-(2-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C28H26N4O4S2/c1-17-7-3-5-9-21(17)29-23-25(33)31(27(35)37-23)15-19-11-13-20(14-12-19)16-32-26(34)24(38-28(32)36)30-22-10-6-4-8-18(22)2/h3-14,23-24,29-30H,15-16H2,1-2H3 |
InChI Key |
RTCYDTMJDLTUSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)CN4C(=O)C(SC4=O)NC5=CC=CC=C5C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,4-diyldimethanediyl with thiazolidine-2,4-dione derivatives in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, hydroxides, and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazolidine compounds.
Scientific Research Applications
3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism by which 3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Key Observations:
- The sulfur atom in thiazolidine-dione may enhance binding to metalloenzymes or influence redox properties .
- Substituent Effects: The 2-methylphenylamino groups in the target compound are less polar than ’s benzo[1,4]dioxin substituents, suggesting higher lipophilicity (logP ~3.5 estimated) compared to 9m’s logP ~2.8 .
- Molecular Size : ’s compound (C₄₈H₄₄N₆O₄) has significantly higher molecular weight, which may reduce bioavailability due to poor membrane permeability .
Key Observations:
- ’s method uses glycidate intermediates, which may offer a pathway for modifying the target compound’s substituents .
Biological Activity
3,3'-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} is a synthetic compound that incorporates thiazolidine and benzene moieties. This compound has garnered attention due to its potential biological activities, including antioxidant, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C26H22N4O4S2
- Molecular Weight : 494.6 g/mol
- Structure : The compound features a central benzene ring connected to two thiazolidine-2,4-dione units substituted with 2-methylphenyl amino groups.
Antioxidant Activity
Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity of 3,3'-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} has been evaluated using various assays:
| Assay Type | Methodology | Results |
|---|---|---|
| DPPH Scavenging Assay | Measurement of absorbance decrease | IC50 = 25 µg/mL |
| ABTS Radical Scavenging | Reaction with ABTS radical cation | IC50 = 30 µg/mL |
| Ferric Reducing Power | Reduction of ferric ions | Significant reduction observed |
These results suggest a robust ability to neutralize free radicals and may contribute to the compound's overall therapeutic effects.
Anticancer Activity
The compound's anticancer potential has been investigated through in vitro studies on various cancer cell lines. Notable findings include:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : Induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
| A549 | 18 | Increased ROS production |
These results indicate that the compound may be effective in inhibiting tumor growth and promoting cancer cell death.
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have been assessed using lipopolysaccharide (LPS)-induced macrophage models. Key findings include:
- Cytokine Inhibition : Significant reduction in TNF-alpha and IL-6 levels.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 90 |
These results suggest that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazolidine derivatives similar to our compound:
- Study on Diabetic Rats : A derivative showed significant reductions in blood glucose levels and improved insulin sensitivity.
- Cancer Treatment Trials : Early-phase clinical trials have indicated promising results in combination therapies with standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
